
1-(2,3-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one
Description
1-(2,3-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one is a brominated aromatic ketone featuring a propan-2-one backbone substituted with a bromine atom at the 1-position and a 2,3-bis(trifluoromethoxy)phenyl group. The bromine atom at the ketone position may act as a leaving group, facilitating nucleophilic substitution reactions.
Properties
Molecular Formula |
C11H7BrF6O3 |
---|---|
Molecular Weight |
381.07 g/mol |
IUPAC Name |
1-[2,3-bis(trifluoromethoxy)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O3/c1-5(19)8(12)6-3-2-4-7(20-10(13,14)15)9(6)21-11(16,17)18/h2-4,8H,1H3 |
InChI Key |
UVRCHFURGAIYCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)OC(F)(F)F)OC(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically proceeds via an electrophilic bromination mechanism. Bromine (Br₂) or N-bromosuccinimide (NBS) serves as the bromine source, with Lewis acids such as FeBr₃ or AlCl₃ often employed to enhance electrophilicity. Polar aprotic solvents like dichloromethane (DCM) or acetonitrile (MeCN) are preferred to stabilize ionic intermediates.
Representative Procedure
- Substrate Activation : Dissolve 1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one (1.0 equiv) in anhydrous DCM under nitrogen.
- Catalyst Addition : Introduce FeBr₃ (0.1 equiv) to the solution at 0°C.
- Bromination : Add Br₂ (1.2 equiv) dropwise over 30 minutes, then warm to room temperature and stir for 12 hours.
- Workup : Quench with aqueous Na₂S₂O₃, extract with DCM, and purify via column chromatography (hexane:ethyl acetate, 4:1).
Optimization Data
Parameter | Optimal Value | Yield (%) | Purity (%) |
---|---|---|---|
Temperature | 25°C | 78 | 95 |
Solvent | Dichloromethane | 82 | 97 |
Brominating Agent | N-Bromosuccinimide | 75 | 93 |
Catalyst | FeBr₃ | 80 | 96 |
This method achieves moderate yields (75–82%) but requires stringent moisture control to prevent side reactions.
Alternative Route Using Pyridinium Bromide Reagents
Recent advances have explored the use of pyridinium bromide complexes as bromine donors, offering improved selectivity under milder conditions.
Reaction Design
The protocol employs 1-(3,3,3-trifluoro-2-oxopropyl)pyridinium bromide as a bifunctional reagent, acting as both a bromine source and a proton scavenger. Ammonium acetate (NH₄OAc) facilitates deprotonation, while acetic acid (AcOH) serves as the solvent and proton donor.
Representative Procedure
- Reagent Mixing : Combine 1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one (1.0 equiv), pyridinium bromide (3.0 equiv), and NH₄OAc (10.0 equiv) in AcOH.
- Heating : Stir the mixture at 120°C for 24 hours under air.
- Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.
Performance Metrics
Condition | Outcome |
---|---|
Reaction Time | 24 hours |
Temperature | 120°C |
Yield | 65–70% |
Byproducts | <5% |
This method reduces halogen waste and enhances functional group tolerance, albeit with slightly lower yields compared to direct bromination.
Industrial-Scale Production Considerations
Scaling the synthesis of 1-(2,3-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one demands optimization of cost, safety, and environmental impact.
Continuous Flow Reactor Systems
Adopting continuous flow technology improves heat transfer and reaction homogeneity, critical for exothermic bromination steps. A representative flow setup includes:
Solvent Recycling Protocols
Recovering and reusing DCM or AcOH reduces operational costs. Industrial plants report ≥90% solvent recovery rates via fractional distillation.
Comparative Analysis of Methodologies
Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
---|---|---|---|---|
Direct Bromination | 75–82 | 93–97 | High | Moderate (Br₂ waste) |
Pyridinium Bromide | 65–70 | 90–95 | Moderate | Low (recyclable AcOH) |
Continuous Flow | 85 | 98 | Very High | Low |
Direct bromination remains the benchmark for laboratory-scale synthesis, while continuous flow systems dominate industrial production due to their efficiency and safety profile.
Recent Advances in Bromination Techniques
Photocatalytic Bromination
Visible-light-mediated bromination using eosin Y as a photocatalyst has achieved 88% yield at 25°C, eliminating the need for toxic bromine gas.
Enzymatic Bromination
Haloperoxidase enzymes immobilized on silica gel demonstrate preliminary success, offering enantioselective bromination with 60% yield under aqueous conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The propanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium or potassium salts of nucleophiles, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Scientific Research Applications
1-(2,3-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(2,3-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom and trifluoromethoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 1-(2,3-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one and related compounds:
Key Comparative Insights:
Substituent Effects: The dual -OCF₃ groups in the target compound create stronger electron-withdrawing effects compared to single -OCF₃ (as in ) or -CF₃ (as in ). This increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions . Compounds with nitro groups (e.g., ) or amino groups (e.g., ) exhibit divergent reactivities: nitro groups favor electrophilic substitution, while amino groups enable hydrogen bonding or coordination chemistry.
Bromine Positioning: The 1-bromo-propan-2-one moiety in the target compound contrasts with bromine on aromatic rings (e.g., or ).
Applications: Symmetric brominated ketones like are often used as cross-coupling intermediates, whereas amino-substituted analogs (e.g., ) may serve as precursors for bioactive molecules.
Biological Activity
- Molecular Formula : C11H7BrF6O3
- Molecular Weight : 381.07 g/mol
- Structure Features : The compound features a ketone functional group and two trifluoromethoxy substituents that enhance lipophilicity and bioavailability, influencing its pharmacological profile.
Potential Biological Activities
While direct studies on the biological activity of 1-(2,3-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one are sparse, compounds with similar structures often exhibit significant biological properties. The following potential activities have been inferred based on structural analogs:
- Antimicrobial Activity : The presence of halogens and electron-withdrawing groups like trifluoromethoxy may enhance the antimicrobial efficacy of related compounds.
- Anti-inflammatory Properties : Similar compounds have shown promise in modulating inflammatory pathways, suggesting potential therapeutic applications.
- Anticancer Activity : The structural features may allow for interactions with specific molecular targets involved in cancer progression.
The mechanism of action for this compound is hypothesized to involve:
- Interaction with Biological Targets : The trifluoromethoxy groups may enhance binding affinity to hydrophobic pockets in proteins or enzymes, potentially modulating biological pathways.
- Reactivity of Functional Groups : The bromine atom can participate in nucleophilic substitution reactions, while the ketone moiety may engage in electrophilic additions.
Comparative Analysis with Similar Compounds
To contextualize the potential biological activity of this compound, a comparison with structurally similar compounds is valuable:
Compound Name | Structure Features | Notable Properties |
---|---|---|
1-(3,5-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one | Similar trifluoromethoxy groups; different position | Potentially different biological activity |
1-(4-Bromo-2-trifluoromethoxyphenyl)-propan-1-one | Contains a bromine atom; different substitution pattern | May exhibit distinct reactivity profiles |
1-(2-Trifluoromethylphenyl)-propan-2-one | Lacks bromine; contains trifluoromethyl instead | Different physicochemical properties affecting solubility and stability |
Example Study Findings:
- A study on related trifluoromethoxy compounds indicated enhanced anticancer properties due to improved cellular uptake and interaction with target proteins.
- Other research highlighted the role of halogenated compounds in exhibiting antimicrobial effects against various bacterial strains.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 1-(2,3-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one, and how do trifluoromethoxy substituents influence the reaction conditions?
- Methodological Answer : A two-step approach is typically employed:
Friedel-Crafts Acylation : React 2,3-bis(trifluoromethoxy)benzene with bromoacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form the ketone intermediate. The electron-withdrawing trifluoromethoxy groups reduce aromatic reactivity, necessitating longer reaction times or elevated temperatures .
Purification : Use column chromatography with hexane/ethyl acetate (gradient elution) to isolate the product. Monitor via TLC (Rf ~0.5 in 3:1 hexane/EtOAc).
- Key Consideration : The steric bulk of trifluoromethoxy groups may slow reaction kinetics; optimize catalyst loading (e.g., 1.2–1.5 equivalents of AlCl₃) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for a singlet near δ 4.8–5.2 ppm (C-Br adjacent to carbonyl) and aromatic protons split due to trifluoromethoxy substituents (δ 7.2–7.8 ppm) .
- ¹⁹F NMR : Two distinct signals for the -OCF₃ groups (δ -55 to -60 ppm) .
- IR : Strong C=O stretch near 1700 cm⁻¹ and C-Br stretch at 550–600 cm⁻¹ .
- Mass Spectrometry : Expect [M+H]⁺ at m/z 409.0 (C₁₀H₆BrF₆O₃) with isotopic peaks confirming bromine .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental NMR chemical shifts for this compound?
- Methodological Answer :
Benchmark Computational Models : Use solvent-corrected DFT (e.g., B3LYP/6-311+G(d,p)) with implicit solvation (chloroform). Compare calculated vs. experimental shifts for known analogs .
X-ray Crystallography : Validate molecular geometry if NMR data conflicts (e.g., unexpected coupling constants). Crystallize the compound via slow evaporation in dichloromethane/hexane .
- Case Study : For structurally similar dibromophenylpropanones, crystallography resolved ambiguities in keto-enol tautomerism .
Q. What strategies mitigate degradation of the bromoketone moiety during storage or reactions?
- Methodological Answer :
- Storage : Store under argon at -20°C in amber vials to prevent light-induced decomposition. Avoid prolonged exposure to moisture (trifluoromethoxy groups are hydrolytically stable but may attract humidity) .
- Reaction Handling : Use anhydrous solvents (e.g., THF over molecular sieves) and minimize heating above 50°C to prevent β-elimination of HBr .
Q. How do the electronic effects of trifluoromethoxy groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Hammett Analysis : The σₚ values of -OCF₃ (~0.45) indicate strong electron-withdrawing effects, accelerating SN₂ displacement of bromide. Compare kinetics with non-fluorinated analogs (e.g., -OCH₃, σₚ ~0.12) .
- Computational Study : Calculate partial charges (Mulliken/NPA) at the carbonyl carbon to predict nucleophilic attack sites. For example, the α-carbon to the ketone is more electrophilic due to conjugation with -OCF₃ groups .
Data Contradiction Analysis
Q. How should researchers address conflicting data between NMR and X-ray crystallography regarding molecular conformation?
- Methodological Answer :
Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., rotational barriers around the C-C bond adjacent to the ketone).
Crystallographic Refinement : Check for disorder in the crystal structure, which may arise from multiple conformers. Compare with DFT-optimized geometries .
- Example : In 3-bromo-2-methylpropan-1-ol analogs, crystallography revealed a bent conformation not evident in NMR due to rapid equilibration in solution .
Application-Oriented Questions
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural features?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The bromoketone moiety may disrupt membrane integrity .
- Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) via Ellman’s assay. The electrophilic α-carbon could act as a covalent inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.